molecular formula C22H15BrN6O7 B15284787 N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide

N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide

Cat. No.: B15284787
M. Wt: 555.3 g/mol
InChI Key: ONRXXGSQNPLSGD-DHSUVYDUSA-N
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Description

N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzaldehyde and 4-nitrobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C22H15BrN6O7

Molecular Weight

555.3 g/mol

IUPAC Name

N-[(E)-[5-bromo-2-hydroxy-3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C22H15BrN6O7/c23-17-9-15(11-24-26-21(31)13-1-5-18(6-2-13)28(33)34)20(30)16(10-17)12-25-27-22(32)14-3-7-19(8-4-14)29(35)36/h1-12,30H,(H,26,31)(H,27,32)/b24-11+,25-12+

InChI Key

ONRXXGSQNPLSGD-DHSUVYDUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=CC(=C2O)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=CC(=C2O)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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